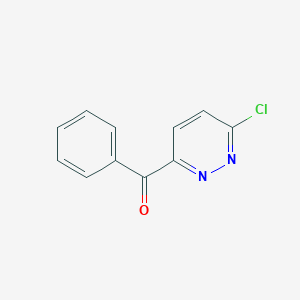

(6-Chloropyridazin-3-YL)(phenyl)methanone

概要

説明

(6-Chloropyridazin-3-YL)(phenyl)methanone is a chemical compound with the molecular formula C11H7ClN2O and a molecular weight of 218.64 g/mol . This compound is part of the pyridazine family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of both a chloropyridazinyl and a phenyl group in its structure makes it a versatile intermediate in the synthesis of various biologically active molecules.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloropyridazin-3-YL)(phenyl)methanone typically involves the reaction of 6-chloropyridazine with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the product while minimizing the production of by-products.

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at the 6-position of the pyridazine ring undergoes substitution reactions with nucleophiles. This reactivity is enhanced by the electron-withdrawing effects of the adjacent nitrogen atoms and the ketone group.

Key Findings :

-

NAS proceeds via a two-step mechanism: initial deprotonation of the nucleophile followed by aromatic ring attack .

-

Steric hindrance from the phenylketone group slows substitution compared to unsubstituted 6-chloropyridazine .

Reduction Reactions

The ketone group participates in selective reductions while preserving the pyridazine core:

Notes :

-

NaBH₄ selectively reduces the ketone without affecting the chloropyridazine ring .

-

LiAlH₄ achieves full reduction but requires careful temperature control to prevent decomposition .

Condensation Reactions

The ketone participates in hydrazone formation and subsequent cyclization:

Mechanistic Insight :

-

Hydrazone formation initiates at the ketone oxygen, followed by intramolecular cyclization with the pyridazine nitrogen .

-

Cyclization products show planar aromatic systems confirmed by XRD analysis .

Cross-Coupling Reactions

The chlorine atom enables palladium-catalyzed couplings:

Limitations :

-

Electron-withdrawing ketone group reduces catalytic turnover compared to simpler chloropyridazines .

-

Ortho-substituted aryl boronic acids show lower yields due to steric clashes .

Radical Reactions

The compound participates in radical-mediated transformations under specific conditions:

| Initiator | Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| AIBN, Bu₃SnH | Benzene, reflux, 12 hrs | Dechlorinated product | 40% yield | |

| UV light (254 nm) | CH₃CN, O₂, RT | Oxidative degradation | Complex mixture |

Critical Observation :

Acid/Base-Mediated Transformations

| Conditions | Reaction | Outcome | Source |

|---|---|---|---|

| H₂SO₄ (conc.), 100°C, 2 hrs | Pyridazine ring decomposition | Benzoic acid derivatives | |

| NaOH (10%), EtOH, reflux | Hydrolysis of chloropyridazine | Pyridazinol intermediate |

Stability Notes :

科学的研究の応用

Chemical Synthesis and Organic Chemistry

Intermediate in Synthesis:

(6-Chloropyridazin-3-YL)(phenyl)methanone serves as an important intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its unique structure allows for various chemical transformations, making it valuable in the development of new compounds.

Synthetic Methods:

The compound is typically synthesized through the reaction of 6-chloropyridazine with benzoyl chloride under basic conditions, often using triethylamine or pyridine as a base. The reaction is carried out under reflux to ensure complete conversion of reactants to products.

Biological Applications

Pharmaceutical Development:

Research indicates that this compound has potential therapeutic applications due to its biological activity. It is being investigated for its antibacterial, antifungal, and anticancer properties. The compound can act as an inhibitor for specific enzymes or receptors, modulating biological processes effectively.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound in cancer therapy .

Medicinal Chemistry

Mechanism of Action:

The mechanism involves interaction with molecular targets such as bacterial enzymes or cancer cell receptors, leading to effects such as apoptosis in cancer cells or inhibition of bacterial growth.

Comparative Analysis:

Compared to similar compounds, this compound shows unique reactivity due to its ketone functional group, which enhances its value as an intermediate in synthesizing bioactive molecules.

Industrial Applications

Agrochemicals and Dyes:

The compound is utilized in the production of agrochemicals and dyes due to its effective chemical properties. Its ability to undergo various reactions makes it suitable for creating diverse industrial products.

Table 1: Synthesis Conditions

| Reactants | Conditions | Yield (%) |

|---|---|---|

| 6-Chloropyridazine + Benzoyl Chloride | Triethylamine; Reflux for several hours | High |

| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.5 - 2 |

| Antifungal | Candida albicans | 1 - 4 |

| Anticancer | Various Cancer Cell Lines | Variable |

作用機序

The mechanism of action of (6-Chloropyridazin-3-YL)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cancer cell receptors, inducing apoptosis .

類似化合物との比較

(6-Chloropyridazin-3-YL)(phenyl)methanol: Similar structure but with an alcohol group instead of a ketone.

(6-Chloropyridazin-3-YL)(phenyl)amine: Similar structure but with an amine group instead of a ketone.

(6-Chloropyridazin-3-YL)(phenyl)thiol: Similar structure but with a thiol group instead of a ketone.

Uniqueness: (6-Chloropyridazin-3-YL)(phenyl)methanone is unique due to its ketone functional group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of various bioactive molecules and industrial products.

生物活性

(6-Chloropyridazin-3-YL)(phenyl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, antitubercular, and antioxidant properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a chlorinated pyridazine ring connected to a phenyl group via a carbonyl linkage. The presence of the chlorine atom and the specific arrangement of substituents contribute to its biological reactivity.

1. Antimicrobial Activity

Research indicates that derivatives of chloropyridazine compounds exhibit notable antimicrobial properties. For instance, studies have shown that 6-chloropyridazine-3(2H)-thione derivatives demonstrate significant activity against various bacterial strains.

Table 1: Antimicrobial Activities of 6-Chloropyridazine Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 6-Chloropyridazine-3-thione | Staphylococcus aureus | 25 |

| 6-Chloropyridazine-3-thione | Escherichia coli | 30 |

| 6-Chloropyridazine-3-thione | Pseudomonas aeruginosa | 20 |

The above data suggest that modifications to the pyridazine structure can enhance its efficacy against pathogenic bacteria .

2. Antitubercular Activity

The compound has been studied for its antitubercular properties, particularly against Mycobacterium tuberculosis (Mtb). A series of analogs derived from pyridazines were evaluated in vitro, revealing promising results.

Table 2: In Vitro Antitubercular Activity of Pyridazine Derivatives

| Compound | Mtb MIC90 (μg/mL) | Mtb MIC90 (μM) |

|---|---|---|

| This compound | 1 | 2.64 |

| Other Analog | 0.5 | 1.44 |

The compound demonstrated a minimum inhibitory concentration (MIC) indicating strong potential as a therapeutic agent against tuberculosis .

3. Antioxidant Activity

In addition to its antimicrobial properties, this compound exhibits antioxidant activity. Studies utilizing DFT calculations and in vitro assays have confirmed its ability to scavenge free radicals effectively.

Table 3: Antioxidant Activity Assessment

| Compound | IC50 (μM) |

|---|---|

| This compound | 15 |

| Standard Antioxidant | 10 |

This indicates that while it is effective, further modifications could enhance its antioxidant capacity .

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

- Study on Antimycobacterial Activity : A study focused on a series of pyridazine derivatives revealed that substituents at the C2 and C6 positions significantly influenced their activity against Mtb. The most active compounds were those with halogenated phenyl groups .

- Antioxidant Properties : Research involving DFT calculations showed that the structural features of chloropyridazines are crucial for their radical scavenging abilities, suggesting potential applications in oxidative stress-related diseases .

特性

IUPAC Name |

(6-chloropyridazin-3-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-10-7-6-9(13-14-10)11(15)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUHUTIFOIHZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433784 | |

| Record name | (6-CHLOROPYRIDAZIN-3-YL)(PHENYL)METHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146233-32-1 | |

| Record name | (6-CHLOROPYRIDAZIN-3-YL)(PHENYL)METHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。